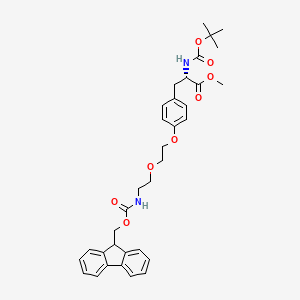

FmocNHPEG2-BocNH-Tyrosine Methyl Ester

Description

FmocNHPEG2-BocNH-Tyrosine Methyl Ester is a synthetic compound widely used in peptide synthesis and bioconjugation. Its structure integrates three critical components:

- Fmoc (Fluorenylmethyloxycarbonyl): A temporary amine-protecting group removable under mild basic conditions.

- PEG2 (Polyethylene Glycol) spacer: Enhances solubility and reduces steric hindrance during conjugation.

- BocNH-Tyrosine Methyl Ester: The Boc (tert-butoxycarbonyl) group protects the tyrosine side chain, while the methyl ester improves stability and solubility in organic solvents.

This compound is pivotal in solid-phase peptide synthesis (SPPS) and drug delivery systems due to its modular reactivity and biocompatibility .

Properties

IUPAC Name |

methyl (2S)-3-[4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O8/c1-34(2,3)44-33(39)36-30(31(37)40-4)21-23-13-15-24(16-14-23)42-20-19-41-18-17-35-32(38)43-22-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-16,29-30H,17-22H2,1-4H3,(H,35,38)(H,36,39)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYMRLOEJVDXNY-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves several steps:

Protection of Tyrosine: The tyrosine residue is first protected with a Boc group to prevent unwanted reactions during synthesis.

Addition of Fmoc Group: An Fmoc group is added to the amino group of the tyrosine residue, serving as a temporary protecting group.

Incorporation of PEG Linker: A PEG linker is added to the Boc-protected tyrosine residue to increase solubility and stability.

Industrial Production Methods

Industrial production methods for this compound typically involve solid-phase synthesis or solution-phase synthesis, depending on the specific application. The Fmoc and Boc protecting groups are removed under appropriate conditions to expose the free amine and carboxylic acid groups for further chemical modification or bioconjugation .

Chemical Reactions Analysis

Types of Reactions

FmocNHPEG2-BocNH-Tyrosine Methyl Ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

Substitution Reactions: Incorporation into peptide chains through solid-phase or solution-phase synthesis.

Common Reagents and Conditions

Deprotection: Mild acidic or basic conditions are used to remove the Fmoc and Boc protecting groups.

Substitution: Standard peptide synthesis reagents and conditions are employed.

Major Products Formed

The major products formed from these reactions are peptides and other biologically active molecules, with the free amine and carboxylic acid groups available for further chemical modification .

Scientific Research Applications

FmocNHPEG2-BocNH-Tyrosine Methyl Ester is used in various scientific research applications, including:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein interactions and functions.

Medicine: For the development of peptide-based therapeutics.

Industry: In the production of biologically active molecules and bioconjugates.

Mechanism of Action

The mechanism of action of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, while the Boc group prevents reactions at the tyrosine residue. The PEG linker enhances solubility and stability, facilitating the incorporation of the compound into peptide chains .

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-NH-PEG-NHS

- Structure : Similar PEG spacer but uses an NHS (N-hydroxysuccinimide) ester for amine-reactive conjugation instead of BocNH-Tyrosine Methyl Ester.

- Applications : Primarily used for covalent coupling to proteins or peptides (e.g., antibody-drug conjugates). Unlike FmocNHPEG2-BocNH-Tyrosine Methyl Ester, it lacks a tyrosine backbone, limiting its use in sequence-specific peptide elongation .

Lysine Methyl Ester

- Structure : Features a methyl ester on lysine’s carboxyl group but lacks PEG spacers or Fmoc/Boc protections.

- Thermal Properties : Lysine methyl ester-based polymers exhibit high glass-transition temperatures (e.g., 343°C for cLB24) and thermal stability (T5 = 389°C), attributed to crosslinking efficiency. In contrast, this compound’s PEG spacer reduces rigidity, favoring flexibility in drug delivery systems .

Other Methyl Ester Derivatives

- Reactivity: Methyl esters of fatty acids (e.g., eicosanoic acid methyl ester) and oxo-acids (e.g., 3-oxohexanoic acid methyl ester) show variable enzymatic reactivity. For instance, transaminases exhibit higher activity toward 2-oxobutyric acid methyl ester than 3-oxohexanoic acid methyl ester . This compound’s methyl ester may similarly influence reaction rates in enzymatic or chemical modifications.

Comparative Data Table

Key Research Findings

Reactivity in Conjugation: The PEG2 spacer in this compound reduces steric hindrance, enabling efficient coupling to resin-bound peptides compared to bulkier analogues like Fmoc-NH-PEG-NHS .

Synthetic Flexibility :

- The Boc group allows selective deprotection with trifluoroacetic acid (TFA), enabling orthogonal synthesis strategies. This contrasts with lysine methyl ester systems, where protection/deprotection is less modular .

Regulatory Considerations: Synonyms and CAS number mismatches (e.g., "benzene, 1,3-diisocyanatomethyl" vs. "toluene diisocyanate") highlight the need for precise identification when reporting this compound in regulatory contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.